Cas no 476321-57-0 (3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide)

3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
- Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-naphtho[2,1-d]thiazol-2-yl-
- 476321-57-0
- F0466-0008
- AB00667959-01
- N-benzo[g][1,3]benzothiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
- AKOS024578150
- SR-01000081503
- Oprea1_081017
- SR-01000081503-1
-
- Inchi: 1S/C22H15N3O3S/c26-18-10-11-19(27)25(18)15-6-3-5-14(12-15)21(28)24-22-23-17-9-8-13-4-1-2-7-16(13)20(17)29-22/h1-9,12H,10-11H2,(H,23,24,28)
- InChI Key: FCCSYEZXBPFZDV-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1
Computed Properties
- Exact Mass: 401.08341252g/mol
- Monoisotopic Mass: 401.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 3.6
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0466-0008-50mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-75mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-5μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-4mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-20mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-3mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-10mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-1mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-25mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0466-0008-30mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476321-57-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide Related Literature
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide
Research Briefing on 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476321-57-0)
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476321-57-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide as a potent inhibitor of specific protein-protein interactions (PPIs) involved in cancer progression. The compound's unique structural features, including the naphthothiazole moiety and the maleimide group, contribute to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its target proteins.
In vitro and in vivo studies have demonstrated promising anti-proliferative effects of 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide against various cancer cell lines, particularly those with dysregulated signaling pathways. The compound has shown efficacy in inhibiting tumor growth in xenograft models, with minimal toxicity to normal cells. These findings suggest its potential as a lead candidate for further drug development.
Mechanistic investigations have revealed that 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide exerts its effects by modulating key cellular processes, including apoptosis induction and cell cycle arrest. The compound's ability to cross the blood-brain barrier has also been explored, opening avenues for its application in treating central nervous system malignancies.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Current research efforts are focused on structural modifications to improve solubility and metabolic stability while maintaining its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development.
In conclusion, 3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide represents a promising chemical scaffold for the development of novel therapeutics targeting protein-protein interactions in cancer. Further research is needed to fully exploit its therapeutic potential and address the current limitations in drug-like properties.
476321-57-0 (3-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide) Related Products
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 5587-61-1(Triisocyanato(methyl)silane)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)




